3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Catalog No.
S1972944
CAS No.
160848-22-6
M.F
C72H14O2
M. Wt
910.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butano...

CAS Number

160848-22-6

Product Name

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Molecular Formula

C72H14O2

Molecular Weight

910.9

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3

InChI Key

FIGVSQKKPIKBST-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Description

[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better solubility in organic solvents than fullerenes(C60). It has high electron mobility which enables its function as an electron acceptor in electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes(C60). It has high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.
[6,6]-Phenyl C61 butyric acid methyl ester ([60]PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications.
(6,6)-Phenyl C61 butyric acid methyl ester ((60) PCBM) is a methanofullerene that has a better diffusion in organic molecules than fullerenes (C60). It has a high electron mobility which allows it to be used as an electron acceptor in major electrochemical applications.

Organic Solar Cells

PCBM is one of the most widely used n-type acceptors in organic solar cells. Its ability to accept electrons efficiently from the donor material (usually a polymer) and its good film-forming properties make it a crucial component for achieving high power conversion efficiencies in these devices [1]. Research efforts are ongoing to optimize PCBM's performance by modifying its chemical structure for better light absorption and charge transport properties [2].

[1] [2]

Organic Photodetectors

PCBM's light-absorbing properties and efficient charge carrier mobility make it a potential material for organic photodetectors. Research is exploring its use in photodiodes for various applications, including near-infrared sensing and organic image sensors [3, 4].

[3] [4]

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester is a fullerene derivative characterized by a C60 fullerene core modified with a cyclopropane moiety and functionalized with butanoic acid and phenyl groups. Its molecular formula is C72H14O2, with a molecular weight of approximately 910.9 g/mol . The compound exhibits unique electronic properties due to its fullerene structure, making it an interesting candidate for various applications in materials science.

In organic solar cells and OLEDs, PCBM plays a crucial role in the process of exciton dissociation. When a photon is absorbed by the active material in the device, it creates an exciton (bound electron-hole pair). PCBM efficiently accepts electrons from the excited state of the donor molecule, facilitating charge separation and generation of current [].

  • Limited information exists on the specific hazards of PCBM.
  • Fullerenes, in general, have been shown to exhibit some degree of cytotoxicity (cell toxicity).
  • As a precaution, it is recommended to handle PCBM with appropriate personal protective equipment (PPE) and avoid inhalation or ingestion.
Typical of fullerene derivatives, including:

  • Nucleophilic substitutions: The ester functional group can be hydrolyzed or substituted under appropriate conditions.
  • Cycloadditions: The cyclopropane moiety can participate in cycloaddition reactions, potentially leading to new derivatives.
  • Redox reactions: As an electron acceptor, it can engage in redox reactions with donor molecules, which is particularly relevant in organic photovoltaic applications.

The synthesis of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester typically involves:

  • Functionalization of C60 Fullerene: This may include reactions such as Diels-Alder cycloadditions or nucleophilic substitutions to introduce butanoic acid and phenyl groups.
  • Esterification: The carboxylic acid group can be converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.

The compound has several potential applications:

  • Organic photovoltaics: As an electron acceptor, it is used in conjunction with donor materials to create efficient solar cells .
  • Nanoelectronics: Its unique electronic properties make it suitable for use in transistors and other electronic devices.
  • Pharmaceuticals: Potential use as a drug delivery vehicle due to its ability to encapsulate therapeutic agents.

Research on the interactions of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester with other compounds is crucial for understanding its behavior in biological systems and materials science. Interaction studies typically focus on:

  • Binding affinities with various biomolecules.
  • Synergistic effects when combined with other electron donor materials in photovoltaic systems.

These studies help elucidate the compound's role in different applications and its potential side effects.

Several compounds share structural or functional similarities with 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester:

Compound NameStructure TypeKey Features
Phenyl-C61-butyric acid methyl ester (PCBM)Fullerene derivativeWidely used in organic solar cells; good solubility
C70 FullereneFullereneLarger than C60; different electronic properties
-Phenyl-C61-butyric acidFullerene derivativeSimilar applications in photovoltaics

Uniqueness

The uniqueness of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester lies in its specific structural modifications that enhance its electronic properties compared to other fullerene derivatives. Its cyclopropane ring introduces additional strain and reactivity that may not be present in other compounds.

XLogP3

16.7

General Manufacturing Information

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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